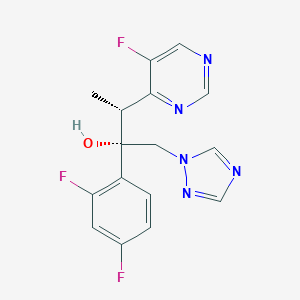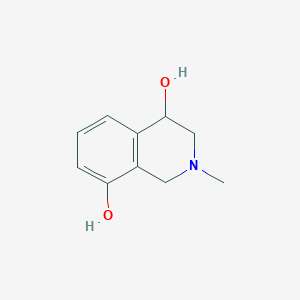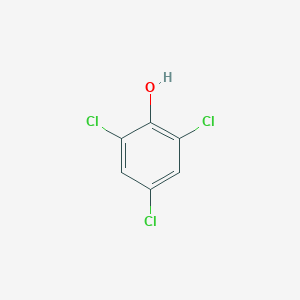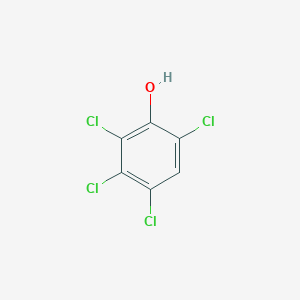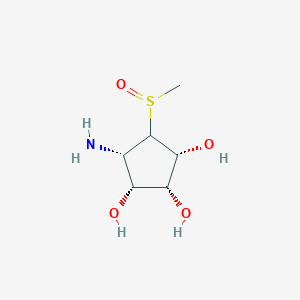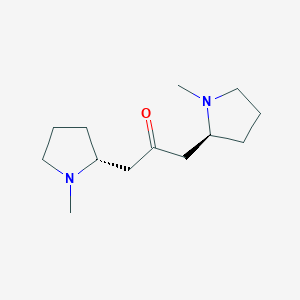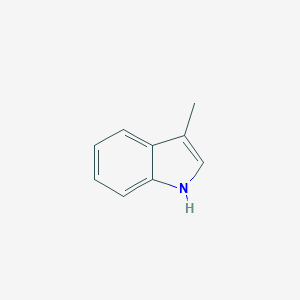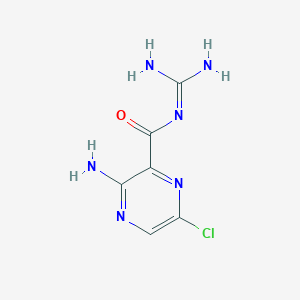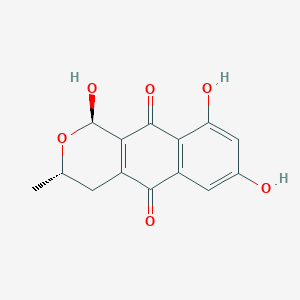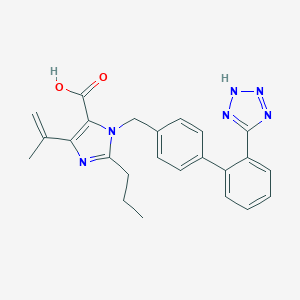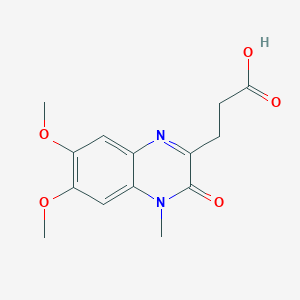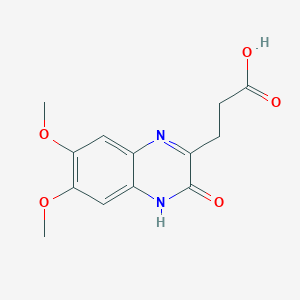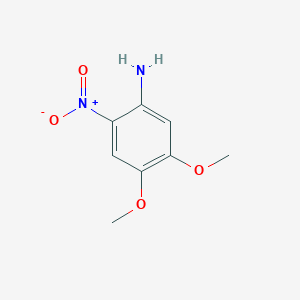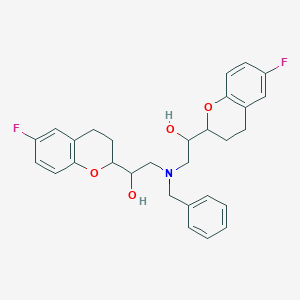
rac-N-Benzyl-Nebivolol
Übersicht
Beschreibung
rac N-Benzyl Nebivolol: is a chemical compound with the molecular formula C29H31F2NO4 and a molecular weight of 495.56 g/mol . It is a derivative of Nebivolol, a third-generation beta-blocker used primarily for the treatment of hypertension and heart failure . The compound is characterized by its pale brown semi-solid form and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Wissenschaftliche Forschungsanwendungen
rac N-Benzyl Nebivolol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As a derivative of Nebivolol, it is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
The primary target of rac N-Benzyl Nebivolol is the beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. Nebivolol is a selective antagonist of this receptor, meaning it binds to these receptors and blocks their activity .
Mode of Action
rac N-Benzyl Nebivolol interacts with its targets, the beta-1 adrenergic receptors, by binding to them and blocking their activity . This leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . Unlike other beta-blockers, Nebivolol also produces an endothelium-derived nitric oxide-dependent vasodilation, resulting in a reduction of systemic vascular resistance .
Biochemical Pathways
The action of rac N-Benzyl Nebivolol affects the L-arginine/nitric oxide (NO) pathway . By stimulating the endothelial nitric oxide synthase via beta-3 agonism, Nebivolol induces nitric oxide-mediated vasodilation . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers, which are mediated via alpha-adrenergic receptor blockade .
Pharmacokinetics
The pharmacokinetics of Nebivolol involve its absorption, distribution, metabolism, and excretion (ADME). Nebivolol is rapidly absorbed and has a distribution volume of 8 to 12 L/kg . It undergoes extensive first-pass metabolism in the liver via glucuronidation and CYP2D6 to multiple active metabolites with variable activity . The elimination half-life of Nebivolol is approximately 12 hours for extensive metabolizers and 19 hours for poor metabolizers .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling rac N-Benzyl Nebivolol . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
The cellular effects of rac N-Benzyl Nebivolol are not well-studied. Nebivolol, the parent compound, has been shown to have beneficial effects on cellular processes. For instance, Nebivolol has been reported to reduce levels of cytokines in microglial cell lines and protect against excitotoxicity-induced neuronal loss by regulating the PI3K-Akt pathway .
Molecular Mechanism
Nebivolol, the parent compound, is known to exert its effects through nitric oxide-mediated vasodilation and antioxidative properties .
Dosage Effects in Animal Models
Nebivolol has been shown to have beneficial effects in animal models of diet-induced obesity .
Metabolic Pathways
Nebivolol is known to undergo hydroxylation and glucuronidation by CYP2D6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl Nebivolol involves the reaction of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran with benzylamine in the presence of isopropyl alcohol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and the solvent is distilled under vacuum to yield the final product .
Industrial Production Methods: Industrial production methods for rac N-Benzyl Nebivolol typically involve high-yield steps and may include enzymatic resolution of the chroman ester precursor . The process is designed to maximize yield and purity while minimizing the number of steps involved .
Analyse Chemischer Reaktionen
Types of Reactions: rac N-Benzyl Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Nebivolol: The parent compound, known for its beta-1 adrenergic receptor antagonism and nitric oxide-mediated vasodilation.
Carvedilol: Another beta-blocker with vasodilatory properties, but it acts via alpha-adrenergic receptor blockade.
Labetalol: A beta-blocker with both alpha and beta-adrenergic receptor blocking activities.
Uniqueness: rac N-Benzyl Nebivolol is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar beta-blockers
Eigenschaften
IUPAC Name |
2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPXTPIBUXRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470220 | |
| Record name | rac N-Benzyl Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929706-85-4 | |
| Record name | rac N-Benzyl Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


